1-N-Cbz-4-hydroxy-beta-proline
Overview
Description
1-N-Cbz-4-hydroxy-beta-proline, also known as 1-[(benzyloxy)carbonyl]-4-hydroxy-3-pyrrolidinecarboxylic acid, is a compound with the molecular formula C13H15NO5 and a molecular weight of 265.27 g/mol . This compound is primarily used in proteomics research and is known for its role as a building block in the synthesis of various pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-Cbz-4-hydroxy-beta-proline typically involves the protection of the amino group of 4-hydroxy-beta-proline with a benzyloxycarbonyl (Cbz) group. This protection is achieved through the reaction of 4-hydroxy-beta-proline with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction is carried out under mild conditions, typically at room temperature, to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure cost-effectiveness and scalability. The product is then purified using standard techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-N-Cbz-4-hydroxy-beta-proline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction leads to the formation of an alcohol .
Scientific Research Applications
1-N-Cbz-4-hydroxy-beta-proline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-N-Cbz-4-hydroxy-beta-proline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the structure and function of proteins and enzymes through covalent bonding. This modification can alter the activity of these biomolecules, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-L-proline: Similar in structure but lacks the hydroxyl group at the 4-position.
N-Cbz-cis-4-Hydroxy-L-proline methyl ester: Similar but contains a methyl ester group instead of a carboxylic acid group.
Uniqueness
1-N-Cbz-4-hydroxy-beta-proline is unique due to the presence of both the Cbz-protected amino group and the hydroxyl group at the 4-position. This combination of functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-11-7-14(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRYNZYKXMSCSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661406 | |
Record name | 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-64-7 | |
Record name | 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-N-Cbz-4-hydroxy-beta-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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